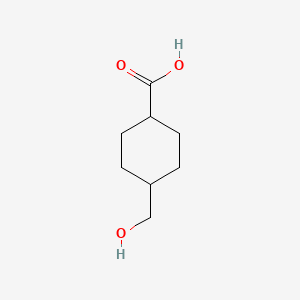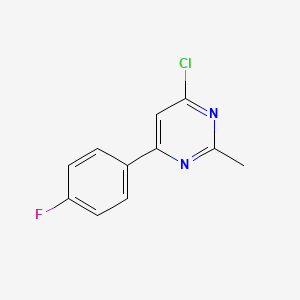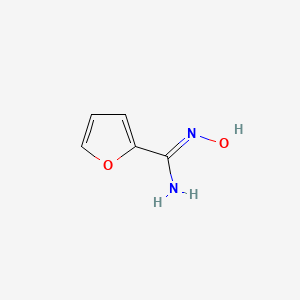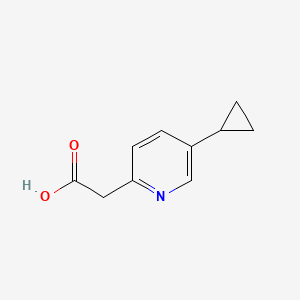
6-Propyl-2-naphthol
Descripción general
Descripción
6-Propyl-2-naphthol, also referred to as 6-Propyl-2-naphthalenol, is a compound known for its applications in various industries . It is characterized by its propyl and naphthol functional groups .
Synthesis Analysis
The synthesis of this compound involves a reaction with boron tribromide in dichloromethane at 0 - 20°C for 6 hours . The reaction mixture is then added to ice water, and the aqueous layer is extracted twice with dichloromethane . The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give 6-propyl-naphthalene-2-ol .Molecular Structure Analysis
The molecular formula of this compound is C13H14O . It has an average mass of 186.250 Da and a monoisotopic mass of 186.104462 Da .Chemical Reactions Analysis
The Williamson Ether Synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a common reaction involving 2-naphthol . This reaction can be used to synthesize ethers, including this compound .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 335.3±11.0 °C at 760 mmHg, and a flash point of 161.0±11.1 °C . It has a molar refractivity of 60.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 171.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Naphthalenes and 2-Naphthols
A study by Zhang, Sarkar, and Larock (2006) describes a method for synthesizing substituted naphthalenes, including 2-naphthols, using electrophilic cyclization of arene-containing propargylic alcohols (Zhang, Sarkar, & Larock, 2006).
Anodic Oxidation of 2-Naphthol
Research by Panizza et al. (2001) focuses on the anodic oxidation of 2-naphthol in acid media at a boron-doped diamond electrode, which is relevant for understanding the electrochemical behavior of naphthol derivatives (Panizza, Michaud, Cerisola, & Comninellis, 2001).
Catalysis and Chemical Reactions
- Lewis Acid Catalysis Using Naphthol Derivatives: Hu et al. (1996) synthesized and characterized poly(1,1‘-bi-2-naphthol)s, demonstrating their application in Lewis acid catalysis (Hu et al., 1996).
Photocatalysis and Environmental Applications
- Photocatalytic Activity for Degradation of Naphthols: A study by Ma et al. (2017) explored a g-C3N4/C@Bi2MoO6 composite for photocatalytic degradation of β-naphthol under visible light, which is significant for environmental remediation applications (Ma et al., 2017).
Biochemical Applications and Protein Modification
- Genetic Incorporation into Proteins: Chen and Tsao (2013) achieved the genetic incorporation of a 2-naphthol group into proteins in Escherichia coli, allowing for site-specific modifications (Chen & Tsao, 2013).
Material Science Applications
- Polymeric Adsorbents: Yuan et al. (2008) developed a novel hypercrosslinked polymeric adsorbent using 2-naphthol, demonstrating its efficacy in selective adsorption, which is relevant in material science and separation processes (Yuan et al., 2008).
Mecanismo De Acción
Target of Action
It’s structurally similar to propylthiouracil , which is known to inhibit the synthesis of thyroxine and the peripheral conversion of thyroxine to tri-iodothyronine .
Mode of Action
Based on its structural similarity to propylthiouracil, it may also bind to thyroid peroxidase, inhibiting the conversion of iodide to iodine . This prevents the synthesis of thyroxine and the peripheral conversion of thyroxine to tri-iodothyronine .
Biochemical Pathways
If it acts similarly to propylthiouracil, it would affect the thyroid hormone synthesis pathway .
Result of Action
If it acts similarly to propylthiouracil, it would decrease the levels of thyroid hormones, thyroxine (T4), and triiodothyronine (T3), in the body .
Safety and Hazards
6-Propyl-2-naphthol is considered hazardous. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life . It is advised to avoid breathing dust, avoid release to the environment, and wear protective gloves/eye protection/face protection .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Propyl-2-naphthol plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. Its electron-rich aromatic framework allows it to participate in various organic transformations. The compound interacts with enzymes such as carbaryl hydrolase and 1-naphthol hydroxylase, which facilitate its conversion into other bioactive molecules . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the saccharification yield of softwood bark pretreated in an industrially scalable system . Additionally, the compound’s impact on cell function includes modulation of enzyme activity and inhibition of certain metabolic pathways, which can lead to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s electron-rich aromatic structure allows it to form stable complexes with various proteins and enzymes, thereby modulating their activity . These interactions can lead to changes in gene expression and alterations in cellular function, making this compound a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo degradation, leading to a decrease in its bioactivity over time. Its initial effects on cellular processes remain significant.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of lignin and other aromatic compounds. The compound interacts with enzymes such as carbaryl hydrolase and 1-naphthol hydroxylase, which facilitate its conversion into bioactive metabolites . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various cellular environments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6-propylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-9,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQKULXTGASLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456883 | |
| Record name | 6-Propyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2776-56-9 | |
| Record name | 6-Propyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B3024071.png)




![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)





![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)
![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)
![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)